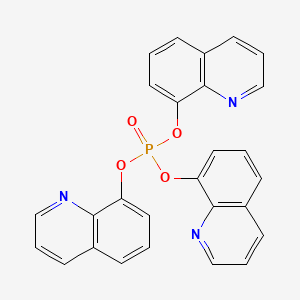

Triquinolin-8-yl phosphate

Description

Significance of Quinolyl-Phosphate Architectures in Contemporary Chemistry

Quinolyl-phosphate and related quinoline-based architectures are significant in modern chemistry for several reasons. The quinoline (B57606) scaffold itself is a prominent feature in many natural products and has been a cornerstone in the development of therapeutic agents and functional materials. uni-regensburg.desmolecule.comuwo.ca The incorporation of a phosphate (B84403) group introduces a reactive center and potential for metal chelation, making these architectures valuable as ligands in catalysis and as building blocks in supramolecular chemistry. uwo.cacam.ac.uk The nitrogen atom on the quinoline ring and the oxygen atoms of the phosphate group can act as coordination sites for metal ions, leading to the formation of stable complexes with diverse applications. acs.orgnih.gov For instance, quinoline-based ligands are known to be effective in various catalytic processes. uwo.ca

Historical Context and Evolution of Quinoline-based Ligands and Organophosphorus Compounds

The journey of quinoline in chemistry began in 1834 when it was first isolated from coal tar. uni-regensburg.de Since then, the quinoline motif has been extensively explored, leading to the synthesis of a vast array of derivatives with diverse applications. uni-regensburg.de The development of quinoline-based ligands for coordination chemistry has been a particularly fruitful area of research, with applications ranging from catalysis to materials science. molbase.comacs.org

The field of organophosphorus chemistry has a similarly rich history, with early work in the 19th century laying the foundation for a class of compounds that would become crucial in various industrial and biological applications. researchgate.netnih.gov The synthesis of the first organophosphorus compound with a cholinesterase inhibiting property, tetraethyl pyrophosphate (TEPP), in 1854 was a significant milestone. researchgate.net Over the decades, research into organophosphorus compounds has led to the development of pesticides, flame retardants, and important reagents for organic synthesis. nih.govsigmaaldrich.comuni-regensburg.de The combination of the quinoline scaffold with an organophosphorus moiety, as seen in triquinolin-8-yl phosphate, represents a convergence of these two mature fields of chemical science.

Scope and Research Objectives Pertaining to Triquinolin-8-yl Phosphate

Research concerning triquinolin-8-yl phosphate has been focused on its synthesis and its utility as a phosphorylating agent. The primary objective has been to leverage its reactive phosphate ester bonds for the transfer of a phosphate group to other molecules, particularly in the synthesis of biologically relevant compounds like nucleotides and pyrophosphates. oup.com Additionally, its photochemical reactivity has been a subject of investigation, exploring how the molecule behaves under UV irradiation. tandfonline.comtandfonline.com

Chemical Profile of Triquinolin-8-yl Phosphate

| Property | Value | Reference |

| CAS Number | 52429-99-9 | sigmaaldrich.com |

| Molecular Formula | C₂₇H₁₈N₃O₄P | sigmaaldrich.com |

| Molecular Weight | 479.42 g/mol | sigmaaldrich.com |

| Melting Point | 193-197 °C | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

Synthesis and Research Findings

Synthesis of Triquinolin-8-yl Phosphate

Triquinolin-8-yl phosphate can be synthesized by the reaction of 8-quinolinol with phosphoryl chloride. In a typical procedure, one equivalent of phosphoryl chloride is treated with six equivalents of 8-quinolinol. oup.com The reaction is carried out in pyridine (B92270), initially with stirring for 2 hours and then left to proceed at room temperature for 3 days. After the removal of pyridinium (B92312) chloride, the product is isolated and can be recrystallized from dimethylformamide. This method has been reported to yield tris-(8-quinolyl) phosphate in 75% yield. oup.com

Characterization Data: oup.com

Melting Point: 202-203 °C (recrystallized from dimethylformamide)

Infrared (IR) Spectroscopy (ν cm⁻¹): 1620-1570 (C=C and C=N), 1253 (P=O)

Elemental Analysis (Calcd. for C₂₇H₁₈N₃O₄P): C, 67.64%; H, 3.75%; N, 8.76%

Elemental Analysis (Found): C, 67.39%; H, 3.75%; N, 8.97%

Applications in Phosphorylation Reactions

A significant area of research for triquinolin-8-yl phosphate is its use as a phosphorylating agent. It has been effectively employed in the synthesis of unsymmetrical pyrophosphates and nucleoside 5'-phosphates. oup.com

Synthesis of Nucleoside 5'-Phosphates: oup.com Triquinolin-8-yl phosphate can phosphorylate nucleosides to produce the corresponding 5'-phosphates. For instance, the reaction of tris-(8-quinolyl) phosphate with 2',3'-O-isopropylideneadenosine in dry pyridine at 80 °C for 8 hours, followed by workup, yields adenosine (B11128) 5'-phosphate. oup.com This reaction demonstrates the utility of the compound in the synthesis of biologically important nucleotides. oup.com

| Reactant | Product | Yield |

| 2',3'-O-Isopropylideneadenosine | Adenosine 5'-phosphate | 70% |

Photochemical Reactivity

The photochemical behavior of triquinolin-8-yl phosphate has also been investigated. tandfonline.comtandfonline.com When subjected to UV irradiation in an alcohol solvent such as ethanol, it undergoes photo-alcoholysis. This reaction leads to the complete solvolysis of the compound, yielding triethyl phosphate and 8-quinolinol. tandfonline.com The quantum yield for the consumption of triquinolin-8-yl phosphate in this process was determined to be 0.012. tandfonline.com Intermediates of the solvolysis, namely ethyl bis(8-quinolyl) phosphate and diethyl 8-quinolyl phosphate, were also observed under moderate irradiation conditions. tandfonline.com

In a non-alcoholic solvent like acetonitrile, UV irradiation of triquinolin-8-yl phosphate results in the formation of furadiquinoline. tandfonline.comtandfonline.com These studies highlight the influence of the solvent environment on the photochemical reaction pathways of the compound. tandfonline.comtandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

triquinolin-8-yl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N3O4P/c31-35(32-22-13-1-7-19-10-4-16-28-25(19)22,33-23-14-2-8-20-11-5-17-29-26(20)23)34-24-15-3-9-21-12-6-18-30-27(21)24/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZXFOYQOFYOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OP(=O)(OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966851 | |

| Record name | Triquinolin-8-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52429-99-9 | |

| Record name | 8-Quinolinol, phosphate (3:1) (ester) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52429-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triquinolin-8-yl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052429999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triquinolin-8-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triquinolin-8-yl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Chemical Synthesis of Triquinolin-8-yl Phosphate (B84403) and its Analogs

The synthesis of the target molecule and its close analogs, such as the corresponding phosphite (B83602), relies on established phosphorylation and related chemical techniques using quinolin-8-ol derivatives as the foundational substrate.

The synthesis of triquinolin-8-yl phosphate, while not extensively detailed in readily available literature, can be inferred from standard organophosphorus chemistry and the known synthesis of its close analog, tris(8-quinolinyl)phosphite. uni-regensburg.de The formation of the phosphite compound, P(OQuin)3, involves the reaction of a phosphorus source with three equivalents of 8-hydroxyquinoline (B1678124). uni-regensburg.de

A parallel and conventional strategy for synthesizing the target phosphate ester would involve the reaction of a suitable phosphorus(V) reagent with 8-hydroxyquinoline (quinolin-8-ol). The most common and direct method is the reaction of phosphorus oxychloride (POCl₃) with three equivalents of the quinolin-8-ol. This reaction typically requires a tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), to act as a scavenger for the hydrochloric acid (HCl) byproduct that is generated, driving the reaction to completion.

Table 1: Proposed Synthesis of Triquinolin-8-yl Phosphate

| Role | Compound Name | Chemical Formula | Key Function |

|---|---|---|---|

| Substrate | 8-Hydroxyquinoline | C₉H₇NO | Provides the quinolin-8-yl groups |

| Phosphorylating Agent | Phosphorus oxychloride | POCl₃ | Source of the central phosphate group |

| Base/Catalyst | Triethylamine | (C₂H₅)₃N | Scavenges HCl byproduct |

| Product | Triquinolin-8-yl phosphate | C₂₇H₁₈N₃O₄P | Target molecule |

While direct phosphorylation of the hydroxyl group is the primary route, other research into related compounds has focused on C-H phosphonation, where a phosphonate (B1237965) group is attached directly to the carbon backbone of the quinoline (B57606) ring system under photoredox/silver(I) cocatalysis. rsc.org This creates a P-C bond rather than the P-O-C linkage found in a phosphate ester but highlights the diverse reactivity of the 8-hydroxyquinoline scaffold in organophosphorus synthesis.

The utility and properties of triquinolin-8-yl phosphate are heavily influenced by the structure of the 8-hydroxyquinoline (8-HQ) ligand from which it is built. A variety of synthetic methods, from classic named reactions to modern catalytic processes, are employed to produce 8-HQ and its substituted derivatives. mdpi.comresearchgate.net

Classic synthesis routes to the fundamental quinoline structure include the Skraup and Friedländer methods. rroij.com The Skraup reaction uses aromatic amines and α,β-unsaturated aldehydes, while the Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a ketone or aldehyde. rroij.com Additionally, 8-HQ can be prepared from precursors like 8-aminoquinoline (B160924) via diazotization or from 8-sulphonic acid through alkali fusion. researchgate.netrroij.com

Modern synthetic chemistry offers more advanced and often more efficient or selective methods for producing 8-HQ derivatives. These strategies allow for the introduction of a wide array of functional groups onto the quinoline skeleton.

Advanced Synthetic Approaches:

Cross-Coupling Reactions: The Suzuki cross-coupling reaction is a powerful tool for introducing new carbon-carbon bonds, typically at the 5- and 7-positions of the 8-hydroxyquinoline ring. researchgate.netrroij.com

Palladium-Catalyzed Amination: This method is effective for creating substituted aminoquinolines, which can serve as versatile intermediates for further functionalization. rsc.org

Cobalt-Catalyzed Cyclotrimerization: This reaction can be used to construct complex, multi-quinolyl aromatic systems from simpler alkyne precursors. rsc.org

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," has been used to synthesize novel 8-hydroxyquinoline derivatives with modified properties for use in applications like phosphorylation chemosensors. nih.govacs.orgnih.gov

Table 2: Overview of Synthetic Methods for 8-Hydroxyquinoline Derivatives

| Method | Precursors | Key Features | Reference(s) |

|---|---|---|---|

| Skraup Synthesis | Aromatic amines, glycerol, sulfuric acid, oxidizing agent | Classic, often harsh conditions, builds the quinoline core | rroij.com |

| Friedländer Synthesis | o-Aminobenzaldehydes/ketones, compounds with α-methylene group | Condensation reaction, builds the heterocyclic ring | rroij.com |

| Suzuki Coupling | Halo-8-HQ, boronic acids | Forms C-C bonds, highly versatile for substitution | researchgate.netrroij.com |

| Click Chemistry | Azido-8-HQ, terminal alkynes | High efficiency, mild conditions, creates triazole linkage | nih.govacs.orgnih.gov |

| Direct C-H Phosphonation | 8-HQ derivatives, phosphonating agent | Introduces a phosphonate group directly onto the ring | rsc.org |

Green Chemistry Principles in Triquinolin-8-yl Phosphate Synthesis

The application of green chemistry principles to the synthesis of triquinolin-8-yl phosphate aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org While no specific "green" synthesis for the final molecule is documented, the principles can be applied to both the precursor synthesis and the phosphorylation step.

Key Green Chemistry Considerations:

Atom Economy: Developed by Barry Trost, this metric evaluates how many atoms from the reactants are incorporated into the final product. acs.org The synthesis of triquinolin-8-yl phosphate from phosphorus oxychloride and 8-hydroxyquinoline generates three molecules of HCl as a byproduct, which lowers the atom economy. Catalytic routes that avoid stoichiometric reagents are generally preferred.

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. acs.org The use of palladium or cobalt catalysts in the synthesis of 8-HQ derivatives is an example of a greener approach compared to classic methods that may require harsh, non-catalytic reagents. rsc.orgrsc.org

Safer Solvents and Reagents: A core principle is to minimize or avoid the use of toxic substances. scispace.com This includes replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical fluids, or certain ionic liquids. nih.gov The phosphorylation step often uses phosphorus oxychloride, a toxic and corrosive reagent, highlighting an area for potential improvement through alternative, less hazardous phosphorus sources.

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org The development of catalytic systems that operate under mild conditions, such as the photoredox catalysis used for C-H phosphonation, aligns with this principle. rsc.org

Waste Reduction: The prevention of waste is a primary goal. acs.org This can be measured by metrics like the E-Factor (mass of waste / mass of product). scispace.com Modern catalytic syntheses for 8-HQ precursors often lead to higher yields and fewer byproducts, resulting in a lower E-Factor and a more sustainable process compared to traditional multi-step syntheses with low atom economy. scispace.com

Recent reviews in the broader field of organophosphorus chemistry have emphasized the need for more environmentally friendly production methods and more efficient recycling of phosphorus, a critical raw material. sciencedaily.com Developing a greener synthesis for triquinolin-8-yl phosphate would involve optimizing these factors, potentially through a solvent-free reaction, the use of a recyclable catalyst, or by designing a process with a high atom economy.

Coordination Chemistry and Metal Complexation

Fundamental Principles of Triquinolin-8-yl Phosphate (B84403) as a Ligand

The role of triquinolin-8-yl phosphate as a ligand is predicated on the availability of electron-rich atoms capable of donating lone pairs to a metal center, thereby forming coordinate bonds. The fundamental principles governing its coordination are rooted in its molecular structure, which dictates its potential denticity, coordination modes, and the electronic and steric influences it exerts on a metal complex.

The triquinolin-8-yl phosphate molecule, with its central phosphate group and three quinolin-8-yl substituents, presents several potential coordination sites. The nitrogen atoms of the quinoline (B57606) rings and the oxygen atoms of the phosphate group are the primary donor atoms. This arrangement allows for a variety of denticities and coordination modes.

Theoretically, the ligand could act as a monodentate ligand, coordinating through a single quinoline nitrogen atom. However, the presence of multiple donor sites makes chelation more likely. A bidentate coordination mode could be achieved through the nitrogen atom of one quinoline ring and an oxygen atom of the phosphate group, forming a stable chelate ring. It is also conceivable that the ligand could act in a bridging fashion, connecting two or more metal centers. The potential for higher denticity, involving more than two donor atoms simultaneously coordinating to a single metal center, would likely be influenced by the size and electronic properties of the metal ion.

The coordination of triquinolin-8-yl phosphate to a metal ion is governed by a balance of electronic and steric factors. Electronically, the nitrogen atoms of the quinoline moieties are effective sigma-donors. The phosphate group, being a hard base, would be expected to coordinate preferentially with hard acid metal ions.

Sterically, the three quinoline rings create a crowded environment around the central phosphorus atom. This steric bulk can influence the geometry of the resulting metal complex and may favor the coordination of smaller metal ions. The rigid nature of the quinoline rings also imposes conformational constraints, which will dictate the spatial arrangement of the donor atoms and, consequently, the geometry of the metal complex.

Synthesis and Structural Elucidation of Triquinolin-8-yl Phosphate Metal Complexes

The synthesis of metal complexes with triquinolin-8-yl phosphate would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be critical in isolating the desired complex.

Given the affinity of quinoline-based ligands for transition metals, it is highly probable that triquinolin-8-yl phosphate can form stable complexes with a variety of d-block elements. The synthesis could be achieved by reacting triquinolin-8-yl phosphate with transition metal halides, acetates, or other precursors. Characterization of these complexes would rely on techniques such as X-ray crystallography to determine the solid-state structure, and spectroscopic methods like IR, UV-Vis, and NMR to probe the coordination environment in solution.

One abstract has alluded to the reaction of tris(8-quinolyl) phosphate with nucleosides in the presence of copper acetylacetonate, suggesting that copper(II) can interact with this ligand system. This provides a preliminary indication of its potential to coordinate with transition metals.

| Metal Ion | Potential Coordination Geometry | Potential Characterization Techniques |

| Copper(II) | Square Planar, Distorted Octahedral | X-ray Crystallography, EPR, UV-Vis |

| Nickel(II) | Octahedral, Square Planar | Magnetic Susceptibility, UV-Vis |

| Palladium(II) | Square Planar | NMR, X-ray Crystallography |

| Platinum(II) | Square Planar | NMR, X-ray Crystallography |

| Ruthenium(II/III) | Octahedral | NMR, Cyclic Voltammetry, X-ray Crystallography |

Table 1: Hypothetical Transition Metal Complexes of Triquinolin-8-yl Phosphate

The coordination chemistry of triquinolin-8-yl phosphate with f-block elements, namely lanthanides and actinides, is an area ripe for exploration. The hard oxygen donors of the phosphate group would be particularly well-suited to coordinate with the hard Lewis acidic lanthanide and actinide ions. The larger ionic radii of these elements might also accommodate the steric bulk of the three quinoline rings, potentially leading to complexes with high coordination numbers.

The synthesis of such complexes would likely proceed similarly to that of transition metal complexes, by reacting the ligand with lanthanide or actinide salts. The resulting complexes could exhibit interesting photophysical properties, a hallmark of lanthanide complexes, due to the potential for energy transfer from the quinoline chromophores to the metal center.

Spectroscopic techniques would be indispensable for characterizing these complexes in both solid and solution states. Infrared (IR) spectroscopy would be crucial for observing changes in the vibrational frequencies of the P=O and P-O-C bonds upon coordination, providing evidence of the phosphate group's involvement in bonding. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, would be highly informative for studying the coordination environment around the phosphorus atom. ¹H and ¹³C NMR would reveal changes in the chemical shifts of the quinoline protons and carbons upon complexation. Electronic absorption (UV-Vis) spectroscopy would provide insights into the electronic transitions within the complex, including any metal-to-ligand or ligand-to-metal charge transfer bands.

Solution-Phase Equilibria and Thermodynamics of Metal Complex Formation

Mⁿ⁺ + L ⇌ MLⁿ⁺

The stability constant, K₁, is given by:

K₁ = [MLⁿ⁺] / ([Mⁿ⁺][L])

Higher values of K indicate a stronger complex and greater stability. The thermodynamic parameters associated with this equilibrium—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—are related by the equation:

ΔG° = -RT ln(K) = ΔH° - TΔS°

where R is the gas constant and T is the absolute temperature. These parameters provide insight into the nature of the bonding and the driving forces of complexation. A negative ΔG° indicates a spontaneous complex formation. A negative ΔH° (exothermic) suggests strong covalent bonding, while a positive ΔS° points to a favorable increase in the disorder of the system, often associated with the chelate effect and the release of solvent molecules.

Detailed Research Findings

As previously stated, direct experimental data for Triquinolin-8-yl phosphate is not available in the peer-reviewed literature. However, we can infer its likely behavior from studies on analogous compounds.

Insights from 8-Hydroxyquinoline (B1678124) Derivatives:

The 8-hydroxyquinoline (oxine) moiety is a classic and powerful chelating agent. rroij.com The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group form a stable five-membered chelate ring with a wide variety of metal ions. rroij.com Studies on 8-hydroxyquinoline and its substituted derivatives consistently show the formation of highly stable complexes with divalent and trivalent metal ions. For instance, the stability constants for metal complexes of 5-(p-aminophenylazo)-8-hydroxyquinoline were found to follow the Irving-Williams series: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺. nih.gov This trend is characteristic of high-spin octahedral complexes of first-row transition metals.

Role of the Phosphate Group:

The phosphate group in Triquinolin-8-yl phosphate is a phosphate ester. Unlike deprotonated inorganic phosphate (PO₄³⁻) or phosphonates, which are strong metal binders, the phosphoryl oxygen (P=O) in a phosphate ester is a relatively weak donor. rsc.org However, it can still participate in coordination, especially with hard metal ions. rsc.org In some cases, the phosphate group may not be involved in direct coordination if more favorable binding sites are present on the ligand. For example, a study on gold(III) complexes with hydrazones derived from pyridoxal (B1214274) 5'-phosphate found that the phosphate group was not involved in complex formation. rsc.org

For Triquinolin-8-yl phosphate, it is conceivable that the three 8-hydroxyquinoline units would be the primary binding domains. The coordination of one, two, or all three of these units to a metal center is possible, depending on the size and coordination geometry preference of the metal ion. The phosphate group could potentially act as an additional binding site, particularly in complexes with larger metal ions or if the steric arrangement is favorable, possibly leading to the formation of polynuclear species.

Anticipated Thermodynamic Profile:

Illustrative Data Presentation:

While no specific data exists for Triquinolin-8-yl phosphate, the following table illustrates how thermodynamic data for its metal complexes would typically be presented. The values are purely hypothetical and are provided for demonstrative purposes only.

| Metal Ion | Log K₁ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Cu²⁺ | 12.5 | -71.3 | -45.0 | 26.3 |

| Ni²⁺ | 10.8 | -61.6 | -38.5 | 23.1 |

| Zn²⁺ | 9.5 | -54.2 | -30.1 | 24.1 |

| Mn²⁺ | 7.2 | -41.1 | -22.5 | 18.6 |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimental results for Triquinolin-8-yl phosphate.

This table showcases the typical parameters determined in solution-phase thermodynamic studies of metal-ligand complexation. Log K₁ represents the logarithm of the first stepwise stability constant. ΔG° is the standard Gibbs free energy change, calculated from Log K₁. ΔH° (standard enthalpy change) and TΔS° (standard entropy change multiplied by temperature) would be determined experimentally, typically through calorimetric titrations or by studying the temperature dependence of the stability constants.

Catalytic Applications and Reaction Mechanisms

Triquinolin-8-yl Phosphate (B84403) and its Analogues as Catalysts or Co-catalysts in Organic Reactions

The unique structural features of tris(8-quinolinyl)phosphite, P(Oquin)₃, which combines a phosphorus atom with three quinoline (B57606) moieties, allow it to participate in and catalyze a range of organic reactions. uni-regensburg.deuni-regensburg.de Its ability to coordinate with metal centers and its potential for hemilability make it a ligand of significant interest in homogeneous catalysis. uni-regensburg.de

A notable application is in the palladium-catalyzed aerobic oxidation of primary amines to imines. The complex formed between tris(quinolin-8-yl)phosphite and palladium(II) chloride, [Pd{P(Oquin)₃}Cl₂], serves as an efficient catalyst for this transformation. researchgate.netnih.gov This reaction proceeds under mild, solvent-free conditions using air as the oxidant, offering a green and efficient synthetic route. researchgate.netnih.gov The catalyst demonstrates good to excellent yields, with turnover numbers reaching up to 230. researchgate.netnih.gov Furthermore, the catalyst can be recovered and reused in subsequent reactions without a significant drop in its activity. researchgate.net

Table 1: Aerobic Oxidation of Primary Amines to Imines using [Pd{P(Oquin)₃}Cl₂]

| Substrate | Product | Yield (%) | TON |

|---|---|---|---|

| Benzylamine (B48309) | N-Benzylidenebenzylamine | 99 | 230 |

| 4-Methoxybenzylamine | N-(4-methoxybenzylidene)-4-methoxybenzylamine | 95 | - |

| 4-Chlorobenzylamine | N-(4-chlorobenzylidene)-4-chlorobenzylamine | 80 | - |

| 1-Phenylethylamine | N-(1-phenylethylidene)-1-phenylethylamine | 75 | - |

Data sourced from studies on the catalytic activity of the palladium-phosphite complex. researchgate.netnih.gov

In addition to its role in metal-catalyzed reactions, tris(quinolin-8-yl)phosphite has emerged as a competent organocatalyst. researchgate.net It effectively promotes the metal-free transfer hydrogenation of azoarenes to diphenylhydrazine derivatives using ammonia (B1221849) borane (B79455) as the hydrogen source. researchgate.net This reaction proceeds under mild conditions and produces high yields of the desired products. researchgate.net

While the core structure of triquinolin-8-yl phosphate possesses chirality, specific applications in asymmetric catalysis are not yet extensively documented in publicly available research. The development of chiral phosphorus-thioether ligands has shown promise in asymmetric catalysis, suggesting that appropriately designed quinolinyl phosphate derivatives could be effective in this domain. aksci.com The key to successful asymmetric catalysis often lies in the rigid control of the ligand's coordination geometry around the metal center. aksci.com

The catalytic cycle of the aerobic oxidation of amines catalyzed by the [Pd{P(Oquin)₃}Cl₂] complex inherently involves redox processes and electron transfer. researchgate.netnih.gov The palladium center likely cycles between different oxidation states during the catalytic process. The broader field of redox catalysis often utilizes photoinduced electron transfer, where a photoredox catalyst facilitates the transfer of electrons between molecules upon light irradiation. molbase.com While not explicitly demonstrated for triquinolin-8-yl phosphate itself, the quinoline moiety is known to participate in electron transfer processes in other contexts. The design of molecular electrocatalysts for reactions like H₂ oxidation and production often involves proton-coupled electron transfer (PCET), where pendant amines or other functional groups act as proton relays. researchgate.net This principle could be relevant to the function of quinolinyl phosphate catalysts, where the nitrogen atoms of the quinoline rings could play a role in proton management. researchgate.netnih.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and for the rational design of new catalysts. uni-regensburg.de Mechanistic studies on reactions involving tris(quinolin-8-yl)phosphite have employed a combination of spectroscopic, kinetic, and computational methods.

Spectroscopic techniques are invaluable for identifying and characterizing transient species in a catalytic cycle. In the study of the palladium-catalyzed oxidation of amines, in situ NMR tests were conducted to gain insights into the reactivity of the [Pd{P(Oquin)₃}Cl₂] complex with benzylamine. researchgate.net The synthesis and characterization of the catalyst itself involved extensive spectroscopic analysis, including X-ray diffraction, which revealed that the phosphite (B83602) ligand coordinates to the palladium center as a bidentate P-N chelate. researchgate.netnih.gov The reactivity of tris(quinolin-8-yl)phosphite with ammonia borane in the metal-free transfer hydrogenation of azoarenes was also evaluated through in situ NMR tests. researchgate.net

Kinetic measurements provide quantitative information about the rate of a reaction and its dependence on the concentration of reactants and catalysts. For the aerobic oxidation of benzylamine catalyzed by [Pd{P(Oquin)₃}Cl₂], kinetic studies were performed to determine the rate law of the reaction. researchgate.netnih.gov The results suggest that the reaction rate is dependent on the concentrations of both the benzylamine substrate and the catalyst. researchgate.netnih.gov The determined rate law is given by:

r = kₐₚₚ[BnNH₂][cat]

where:

r is the reaction rate

kₐₚₚ is the apparent rate constant (k[O₂]ᶜ = 0.756 L mol⁻¹ h⁻¹)

[BnNH₂] is the molar concentration of benzylamine

[cat] is the molar concentration of the catalyst, [Pd{P(Oquin)₃}Cl₂] researchgate.netnih.gov

Further investigations into the transfer hydrogenation of azoarenes included the determination of activation parameters, the deuterium (B1214612) kinetic isotope effect (DKIE), and a linear free-energy relationship, all of which contribute to a deeper understanding of the reaction mechanism. researchgate.net

The active catalytic species is the cornerstone of any catalytic cycle. In the palladium-catalyzed oxidation of amines, the well-characterized [Pd{P(Oquin)₃}Cl₂] complex is the pre-catalyst, which then forms the active species under the reaction conditions. researchgate.netnih.gov The bidentate P-N coordination of the tris(quinolin-8-yl)phosphite ligand to the palladium center is a key feature of the active complex. researchgate.netnih.gov The hemilabile nature of the ligand, with the potential for the quinoline nitrogen atoms to reversibly coordinate and de-coordinate from the metal center, is thought to play a crucial role in the catalytic cycle. uni-regensburg.de This flexibility can open up coordination sites for the substrate and facilitate the various steps of the catalytic process.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. Through DFT calculations, the geometry of Triquinolin-8-yl phosphate (B84403) can be optimized to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved.

Once the structure is optimized, a wealth of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges, which are crucial for understanding how the molecule interacts with other chemical species. Key parameters such as bond lengths, bond angles, and dihedral angles that define the molecular structure would be determined.

No specific DFT studies focused solely on Triquinolin-8-yl phosphate detailing its optimized structural parameters or electronic properties were found in a comprehensive search of available literature. General DFT studies on related quinoline (B57606) and phosphate-containing compounds suggest that the quinoline rings would be largely planar, with the phosphate group adopting a tetrahedral geometry.

Table 1: Hypothetical DFT-Calculated Structural Parameters for Triquinolin-8-yl phosphate (Note: The following data is illustrative and not based on published research.)

| Parameter | Value |

|---|---|

| P-O Bond Length (Å) | 1.60 - 1.75 |

| C-N-C Angle (°) in Quinoline | ~117 |

| O-P-O Angle (°) | ~109.5 |

| Molecular Dipole Moment (Debye) | Data not available |

Molecular Dynamics (MD) Simulations of Triquinolin-8-yl Phosphate Systems

MD simulations can be particularly useful for understanding how the three quinoline moieties of Triquinolin-8-yl phosphate orient themselves in solution and whether they engage in intramolecular interactions, such as pi-stacking. The flexibility of the phosphate linker is another key aspect that can be investigated through MD.

A review of scientific databases indicates a lack of specific Molecular Dynamics simulation studies performed on Triquinolin-8-yl phosphate systems. Research on similar organophosphate compounds often utilizes MD to explore their interactions with biological targets or their behavior at interfaces.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and shape of these orbitals for Triquinolin-8-yl phosphate would be determined using quantum chemical calculations, typically DFT.

The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap implies higher reactivity. Other reactivity descriptors, such as chemical potential, hardness, and softness, can also be derived from the HOMO and LUMO energies to provide a more quantitative picture of the molecule's reactivity.

Specific FMO analyses and calculated reactivity descriptors for Triquinolin-8-yl phosphate are not available in the published literature. For a molecule with extensive aromatic systems like the three quinoline rings, it is expected that the HOMO and LUMO would be delocalized over these pi-systems.

Table 2: Conceptual Reactivity Descriptors for Triquinolin-8-yl phosphate (Note: This table is for illustrative purposes as specific data is unavailable.)

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | Electron-donating ability |

| Electron Affinity (A) | -ELUMO | Electron-accepting ability |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry is an invaluable tool for mapping out the step-by-step mechanisms of chemical reactions. For Triquinolin-8-yl phosphate, this could involve studying its synthesis, hydrolysis, or its reactions with other molecules. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed.

This type of study would identify the most likely mechanism by comparing the activation energies of different possible routes. For example, the hydrolysis of the phosphate ester bond could be investigated to determine whether it proceeds through an associative or dissociative mechanism. Isotopic labeling effects and the influence of catalysts could also be simulated to gain a deeper understanding of the reaction.

There are currently no published computational studies that elucidate specific reaction pathways involving Triquinolin-8-yl phosphate. General knowledge of organophosphate chemistry suggests that reactions would center on the electrophilic phosphorus atom and the nucleophilic oxygen and nitrogen atoms within the quinoline rings.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state structure of organic molecules. For Triquinolin-8-yl phosphate (B84403), a combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a complete picture of its covalent framework.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the three quinoline (B57606) rings. Due to the C₃ symmetry of the molecule, the three quinoline units should be chemically equivalent, simplifying the spectrum. However, within each quinoline ring, the protons are chemically non-equivalent, leading to a set of complex multiplets in the aromatic region (typically 7.0-9.0 ppm). Specific chemical shifts and coupling patterns would allow for the assignment of each proton. For instance, studies on related quinoline derivatives, such as (5-chloro-quinolin-8-yloxy) acetic acid, provide a basis for these assignments. scirp.org Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the quinoline skeleton and would be consistent with the proposed structure.

³¹P NMR: As phosphorus is a key element in the molecule, ³¹P NMR spectroscopy is particularly informative. acs.org The ³¹P nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR analysis. acs.orghmdb.ca For Triquinolin-8-yl phosphate, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, reflecting the single phosphorus environment. The chemical shift of this signal is highly dependent on the electronic environment of the phosphorus atom. For phosphate triesters (P(V) species with a P=O bond and three P-O-R linkages), the chemical shift typically appears in a characteristic upfield region relative to the standard 85% H₃PO₄. nih.gov For comparison, triphenylphosphate resonates at approximately -18 ppm, and the chemical shift for Triquinolin-8-yl phosphate is anticipated to be in a similar range, though influenced by the specific electronic effects of the quinolin-8-yl groups. hmdb.ca Techniques like inverse gated decoupling can be used to obtain quantitative ³¹P NMR spectra, which is useful for purity assessment. mdpi.com

Table 1: Expected NMR Data for Triquinolin-8-yl phosphate Note: These are predicted values based on analogous structures, as direct experimental data is not publicly available.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 9.0 | Multiplets (d, dd, t) |

| ¹³C (Aromatic) | 110 - 155 | Singlets |

| ³¹P | -10 to -25 | Singlet |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the definitive solid-state structure of a crystalline compound, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. cnr.it Obtaining a suitable single crystal of Triquinolin-8-yl phosphate would allow for its complete structural elucidation.

Table 2: Key Structural Parameters Obtainable from SCXRD for Triquinolin-8-yl phosphate Note: This table represents the type of data that would be generated from an SCXRD experiment.

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| P=O Bond Length | The distance between the phosphorus and the double-bonded oxygen atom. |

| P-O(C) Bond Length | The distance between the phosphorus and the ester oxygen atoms. |

| C-O-P Bond Angle | The angle formed by the quinoline carbon, ester oxygen, and phosphorus. |

| Intermolecular Interactions | Details of non-covalent interactions, such as π-π stacking distances. |

Mass Spectrometry (MS) for Molecular and Complex Ion Identification

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Triquinolin-8-yl phosphate. molbase.com

In a positive-ion ESI-MS experiment, Triquinolin-8-yl phosphate (Molecular Formula: C₂₇H₁₈N₃O₄P, Molecular Weight: 479.42 g/mol ) is expected to be detected primarily as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 480.4. nih.govnih.gov High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition. sci-hub.st

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the isolated molecular ion. This process provides valuable structural information. For the [M+H]⁺ ion of Triquinolin-8-yl phosphate, characteristic fragmentation pathways would likely involve the neutral loss of one or more quinolin-8-oxy moieties (C₉H₆NO). The fragmentation of other phosphate-containing molecules, such as phosphopeptides, often shows a characteristic loss of the phosphate group in the form of H₃PO₄ or HPO₃, which might also be a possible, though likely minor, pathway. americanpharmaceuticalreview.com

Table 3: Predicted ESI-MS Data for Triquinolin-8-yl phosphate

| Ion | Formula | Calculated m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₂₇H₁₉N₃O₄P]⁺ | 480.1108 | Protonated molecular ion |

| [M-C₉H₆NO+H]⁺ | [C₁₈H₁₃N₂O₃P]⁺ | 352.0635 | Fragment after loss of one quinolin-8-oxy group |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information

IR Spectroscopy: The IR spectrum of Triquinolin-8-yl phosphate is expected to be dominated by several key absorptions. A strong band corresponding to the P=O stretching vibration should be prominent, typically appearing in the 1250-1300 cm⁻¹ region for phosphate esters. The P-O-C stretching vibrations are expected to produce strong bands in the 950-1100 cm⁻¹ range. americanpharmaceuticalreview.com The vibrations of the quinoline rings will give rise to a series of sharp bands, including C=C and C=N stretching in the 1400-1600 cm⁻¹ region and C-H bending vibrations below 900 cm⁻¹. scirp.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While polar groups like P=O give strong IR signals, non-polar, symmetric bonds and aromatic rings often produce strong Raman signals. researchgate.net Therefore, the symmetric stretching vibrations of the quinoline rings are expected to be particularly intense in the Raman spectrum. The main symmetric stretching mode of the phosphate group, ν₁(PO₄), is typically observed around 960-990 cm⁻¹.

Table 4: Expected Vibrational Band Assignments for Triquinolin-8-yl phosphate Note: Wavenumbers are approximate and based on data from analogous compounds.

| Wavenumber (cm⁻¹) | Assignment | Technique(s) |

|---|---|---|

| ~3050 | Aromatic C-H stretch | IR, Raman |

| 1400 - 1600 | Quinoline ring C=C, C=N stretch | IR, Raman |

| 1250 - 1300 | P=O stretch | IR (strong) |

| 950 - 1100 | P-O-C antisymmetric & symmetric stretch | IR (strong), Raman |

| ~970 | PO₄ symmetric stretch | Raman (strong) |

| < 900 | C-H out-of-plane bend, ring deformations | IR, Raman |

Advanced Spectroscopic Probes (e.g., EPR, XAS) for Metal Center Characterization

While Triquinolin-8-yl phosphate itself is diamagnetic and thus EPR-silent, its ability to act as a ligand for paramagnetic metal ions opens the door to characterization by techniques like Electron Paramagnetic Resonance (EPR) and X-ray Absorption Spectroscopy (XAS). These methods provide detailed information about the electronic structure and coordination environment of the metal center.

The coordination chemistry of the closely related ligand, Tri(quinolin-8-yl)amine (L), with iron(II) has been extensively studied. acs.orgresearchgate.netedinst.com In these complexes, the ligand binds in a tetradentate fashion, leaving two cis-coordination sites available for other ligands. researchgate.net It is highly probable that Triquinolin-8-yl phosphate would act as a multidentate ligand in a similar manner, using the nitrogen atoms of the quinoline rings and potentially one of the oxygen atoms of the phosphate group to coordinate to a metal center.

EPR Spectroscopy: For a complex of Triquinolin-8-yl phosphate with a paramagnetic metal ion (e.g., Cu(II), high-spin Fe(III)), EPR spectroscopy would be used to determine the g-values and hyperfine coupling constants. These parameters give insight into the geometry of the metal's coordination sphere and the nature of the metal-ligand bonding.

X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that can probe the local structure around a metal atom even in non-crystalline samples. nih.gov

XANES (X-ray Absorption Near-Edge Structure): The XANES region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing metal atom.

EXAFS (Extended X-ray Absorption Fine Structure): The EXAFS region provides information about the number, type, and distance of neighboring atoms, allowing for the determination of metal-ligand bond lengths.

Characterizing metal complexes of Triquinolin-8-yl phosphate with these advanced techniques would be crucial for understanding their potential applications in areas such as catalysis or materials science, where the properties of the metal center are paramount. researchgate.net

Supramolecular Chemistry of Triquinolin 8 Yl Phosphate

Molecular Recognition and Host-Guest Interactions Involving Phosphate-Quinoline Scaffolds

The molecular architecture of Triquinolin-8-yl phosphate (B84403), featuring a central phosphate group bonded to three 8-quinolinyl units, suggests a significant potential for molecular recognition and host-guest interactions. The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, from which the quinolinyl groups are derived, is a well-established and powerful chelating agent for a variety of metal ions. researchgate.net This chelating ability arises from the nitrogen atom of the quinoline (B57606) ring and the adjacent oxygen atom, which can cooperatively bind to a metal center. In Triquinolin-8-yl phosphate, the phosphate oxygen atoms could play a similar role to the hydroxyl oxygen of 8-HQ, potentially allowing the molecule to act as a multidentate ligand for metal ions.

Furthermore, the phosphate group itself is a key recognition site for various guest molecules, particularly those capable of forming hydrogen bonds. In biological systems, phosphate binding proteins utilize extensive hydrogen bonding networks to recognize and bind phosphate anions with high affinity and specificity. molbase.com Synthetic receptors have been designed to mimic this, employing hydrogen bond donors to interact with the oxygen atoms of the phosphate group. It is conceivable that Triquinolin-8-yl phosphate could itself act as a host for small, hydrogen-bond-donating molecules.

The combination of the quinoline and phosphate moieties can lead to cooperative binding effects. For instance, the formation of a hybrid assembly between tris-(8-hydroxy-quinoline) aluminium and zirconium phosphate has been reported, demonstrating the synergistic interaction between these components in a supramolecular structure. rsc.org This suggests that Triquinolin-8-yl phosphate could participate in complex host-guest systems where both the quinoline and phosphate groups are involved in binding.

Self-Assembly Processes and Hierarchical Structures

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. Quinoline derivatives are known to undergo hierarchical self-assembly into a variety of nanostructures and mesostructures, driven by non-covalent interactions. mdpi.com For example, certain quinoline derivatives can form organogels and other self-assembled structures with varying surface properties. nih.gov

The related compound, tris(8-quinolinyl)phosphite, has been synthesized and its coordination chemistry studied, providing insights into the potential behavior of the phosphate analogue. uni-regensburg.deuni-regensburg.de The ability of the phosphite (B83602) to coordinate with metal centers suggests that the addition of metal ions to a solution of Triquinolin-8-yl phosphate could induce the formation of metallo-supramolecular polymers or discrete, well-defined cages. The structure and properties of these assemblies would be highly dependent on the coordination geometry of the metal ion and the stoichiometry of the components.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Supramolecular Architectures

The formation and stability of any supramolecular assembly of Triquinolin-8-yl phosphate would be governed by a delicate balance of non-covalent interactions. The most prominent of these are anticipated to be hydrogen bonding and π-π stacking.

Hydrogen Bonding: While Triquinolin-8-yl phosphate itself lacks strong hydrogen bond donors, the oxygen atoms of the phosphate group and the nitrogen atoms of the quinoline rings are potential hydrogen bond acceptors. In the presence of suitable donor molecules, such as water, alcohols, or amides, intricate hydrogen-bonded networks could form, linking the molecules into larger architectures. In the solid state, even weak C-H···O and C-H···N hydrogen bonds can play a crucial role in determining the crystal packing. mdpi.com

A summary of the key non-covalent interactions expected to influence the supramolecular chemistry of Triquinolin-8-yl phosphate is presented in the table below.

| Interaction Type | Participating Moieties | Potential Role in Supramolecular Assembly |

| Metal Coordination | Phosphate oxygens and quinoline nitrogens with metal ions | Formation of metallo-supramolecular polymers, cages, and networks. |

| Hydrogen Bonding | Phosphate oxygens and quinoline nitrogens (as acceptors) with donor molecules | Directional control of self-assembly, formation of extended networks. |

| π-π Stacking | Aromatic quinoline rings | Major driving force for aggregation and the formation of ordered columnar or layered structures. |

| van der Waals Forces | Entire molecule | General, non-directional attractive forces contributing to overall stability. |

Dynamic Supramolecular Systems and Stimuli-Responsive Behavior

A fascinating aspect of supramolecular chemistry is the development of dynamic systems that can respond to external stimuli. The non-covalent nature of the interactions holding these systems together allows for reversibility and adaptability. Quinoline-based supramolecular systems have been shown to respond to various stimuli, including light, pH, and the presence of specific ions. nih.gov

Given the potential for both metal coordination and hydrogen bonding, the supramolecular assemblies of Triquinolin-8-yl phosphate could exhibit stimuli-responsive behavior. For example, the addition or removal of metal ions could be used to trigger the assembly and disassembly of metallo-supramolecular structures. Changes in pH could also have a profound effect, as the protonation state of the phosphate group and the quinoline nitrogen atoms would alter their ability to participate in non-covalent interactions.

Furthermore, the photophysical properties of the quinoline moiety could be exploited. Quinoline derivatives are often fluorescent, and their emission can be sensitive to their local environment. The formation of aggregates through π-π stacking can lead to changes in the fluorescence spectrum, a phenomenon that could be used to monitor the self-assembly process. It is also conceivable that light could be used as a stimulus to induce structural changes in a supramolecular assembly, although this would likely require modification of the quinoline ring with a photoswitchable group.

Biochemical Pathways and Enzymatic Interactions

Interactions of Triquinolin-8-yl Phosphate (B84403) with Enzymes and Phosphoesterases

Triquinolin-8-yl phosphate serves as a substrate for certain phosphoesterases, most notably alkaline phosphatase (ALP). nih.gov Phosphoesterases are a class of hydrolase enzymes that cleave phosphate monoesters into a phosphate ion and an alcohol. wikipedia.org The interaction between Triquinolin-8-yl phosphate and ALP is a hydrolytic one, where the enzyme catalyzes the removal of the phosphate group from the quinoline (B57606) moiety. nih.gov

Alkaline phosphatases are a group of enzymes with low substrate specificity that function to hydrolyze phosphate esters in a basic environment and are crucial for transporting chemicals across cell membranes. wikipedia.orgsigmaaldrich.com The interaction with Triquinolin-8-yl phosphate occurs at the enzyme's active site. This reaction is pH-dependent, with optimal conditions for the reaction with ALP occurring at a pH of 9.5. nih.gov

Protein tyrosine phosphatases (PTPs) are another major family of phosphoesterases that regulate cellular signaling by removing phosphate groups from phosphorylated tyrosine residues. nih.govresearchgate.net While direct interactions between Triquinolin-8-yl phosphate and specific PTPs are not detailed in the available research, its nature as a phosphate ester makes it a potential substrate for various phosphatases that exhibit broad specificity. sigmaaldrich.com

The table below summarizes the characterized enzymatic interaction.

| Enzyme | Substrate | Product | Interaction Type | Optimal Conditions |

| Alkaline Phosphatase (ALP) | 8-quinolyl phosphate (QP) | 8-hydroxyquinoline (B1678124) (HQ) & Inorganic Phosphate | Hydrolysis / Dephosphorylation | pH 9.5, 37.0°C |

Data sourced from reference nih.gov.

Role in Phosphorylation and Dephosphorylation Processes

Dephosphorylation is the removal of a phosphate group from a molecule through hydrolysis, a process critical for activating and deactivating enzymes and regulating cellular pathways. wikipedia.org Triquinolin-8-yl phosphate is directly involved in dephosphorylation by acting as a substrate for enzymes like alkaline phosphatase. nih.gov In this process, the enzyme cleaves the phosphoester bond of the compound, releasing inorganic phosphate and the dephosphorylated product, 8-hydroxyquinoline. nih.gov

Conversely, phosphorylation is the addition of a phosphate group to a molecule, often catalyzed by kinase enzymes using a donor like ATP. wikipedia.org While Triquinolin-8-yl phosphate is primarily studied as a substrate for dephosphorylation, some phosphatases can also catalyze a reverse reaction known as transphosphorylation under certain conditions. ccsenet.org In this type of reaction, the enzyme transfers a phosphate group from a donor molecule to an alcohol. ccsenet.org Although this has been explored for enzymes like alkaline phosphatase with other substrates, the specific role of Triquinolin-8-yl phosphate as a phosphate donor in phosphorylation reactions is not established. ccsenet.org The primary documented role remains its dephosphorylation by phosphatases. nih.govwikipedia.org

Investigation of Triquinolin-8-yl Phosphate as a Biochemical Probe or Mimic

A significant application of Triquinolin-8-yl phosphate is its use as a biochemical probe for the detection and quantification of enzyme activity. nih.gov It has been successfully developed as a fluorimetric substrate for measuring the activity of alkaline phosphatase (ALP). nih.gov This application is based on the distinct fluorescent properties of the compound and its hydrolysis product. Triquinolin-8-yl phosphate itself is a strongly fluorescent substance. nih.gov However, upon enzymatic dephosphorylation by ALP, it is converted to 8-hydroxyquinoline, which has no fluorescence. nih.gov

This change in fluorescence provides a direct method to measure the rate of the enzymatic reaction. The decrease in fluorescence intensity is proportional to the activity of the alkaline phosphatase enzyme. nih.gov This principle allows for a simple and practical assay to determine ALP levels in biological samples, such as human serum. nih.gov The use of fluorogenic substrates like Triquinolin-8-yl phosphate is a common strategy in biochemistry to create sensitive and continuous assays for enzyme activity. plos.org

The table below details the properties of Triquinolin-8-yl phosphate as a biochemical probe.

| Property | Description |

| Target Enzyme | Alkaline Phosphatase (ALP) |

| Detection Method | Fluorimetry |

| Principle | The substrate (8-quinolyl phosphate) is fluorescent, while the product of enzymatic action (8-hydroxyquinoline) is non-fluorescent. |

| Measurement | Decrease in fluorescence intensity is proportional to ALP activity. |

| Excitation Wavelength (λex) | 318 nm |

| Emission Wavelength (λem) | 495 nm |

Data sourced from reference nih.gov.

Impact on Cellular and Metabolic Pathways

The direct impact of Triquinolin-8-yl phosphate on specific cellular and metabolic pathways has not been extensively characterized. However, its interaction with alkaline phosphatase (ALP) implies a potential influence on pathways where this enzyme is a key regulator. ALP is involved in diverse physiological processes, including bone mineralization and the transport of molecules across cell membranes, and its levels are a significant indicator for various medical conditions. wikipedia.org

Phosphate itself is a critical player in energy metabolism, being a core component of adenosine (B11128) triphosphate (ATP) and essential for processes like glycolysis and oxidative phosphorylation. nih.gov Biomaterials containing calcium phosphate have been shown to significantly influence cellular energy metabolism, including the glycolysis and TCA cycle pathways. nih.gov As a molecule that is hydrolyzed to release inorganic phosphate, the metabolism of Triquinolin-8-yl phosphate in a cellular environment could contribute to the local phosphate pool, potentially influencing these phosphate-dependent pathways. nih.govnih.gov

Furthermore, the balance of phosphorylation and dephosphorylation, regulated by kinases and phosphatases like ALP, is fundamental to nearly every cellular process, including signal transduction, cell proliferation, and apoptosis. wikipedia.orgwikipedia.org By acting as a substrate for a key phosphatase, Triquinolin-8-yl phosphate could theoretically modulate the activity of these signaling cascades, although specific examples of such modulation have not been documented. The dysregulation of sphingolipid metabolism, which involves phosphorylated intermediates like sphingosine-1-phosphate, is known to impact cancer progression, highlighting the critical role of phosphorylated molecules in cellular pathways. mdpi.com

Advanced Materials Applications and Functional Devices

Integration of Triquinolin-8-yl Phosphate (B84403) in Advanced Materials Design

The unique structural and electronic properties of the quinoline (B57606) moiety make it a prime candidate for incorporation into various advanced materials. The phosphate group can further enhance functionality, for instance by providing additional coordination sites or by influencing the material's electronic properties.

The synthesis of polymers incorporating quinoline derivatives has been an active field of research. Quinoline-containing polymers can be synthesized through various methods, including the acid-catalyzed Friedlaender condensation, which can produce fully aromatic polyquinolines. acs.org The incorporation of quinoline units into polymer backbones can impart desirable properties such as thermal stability and specific electronic characteristics. For example, novel acrylate (B77674) monomers based on quinoline-chalcone have been synthesized and polymerized to create materials with significant antimicrobial activity. nih.gov

The self-assembly of quinoline derivatives is another promising route to functional materials. These molecules can form ordered structures driven by non-covalent interactions. rsc.orgoup.com For instance, a quinoline derivative has been shown to self-assemble into organogels that are responsive to volatile acids and organic amine vapors. rsc.orgrsc.org Another study demonstrated the formation of self-assembled monolayers (SAMs) of a quinoline derivative on gold surfaces, with the quinoline moieties forming an ordered layer. ntu.edu.sg These examples highlight the potential for creating structured materials with tailored surface properties.

Interactive Table: Examples of Polymerization and Self-Assembly of Quinoline Derivatives

Quinoline derivatives are excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers due to their N-heterocyclic structure which provides coordination sites for metal ions. mdpi.comnih.gov The resulting materials often exhibit interesting structural diversity and functional properties. For instance, a series of 3D coordination polymers have been synthesized using quinoline-2,4-dicarboxylate and lanthanide(III) ions, with the structures being influenced by the synthesis temperature. mdpi.com Another example is a luminescent Zr(IV)-based MOF incorporating a quinoline-2,6-dicarboxylic acid ligand, which shows potential for sensing applications. rsc.orgrsc.org

Coordination polymers based on bis(8-hydroxy-quinoline)-Schiff base derivatives have been synthesized with various transition metals, and their thermal stability was found to be dependent on the coordinated metal ion. nih.govnist.gov Two-dimensional coordination polymers of Co(II) and Mn(II) with quinoline-2,3-dicarboxylate as a ligand have also been reported, forming layered networks. ingentaconnect.com While direct incorporation of Triquinolin-8-yl phosphate into MOFs has not been extensively reported, the versatility of quinoline-based ligands suggests its potential in creating novel frameworks. The phosphate group could act as an additional binding site, potentially leading to frameworks with unique topologies and properties.

Interactive Table: Examples of Quinoline-based MOFs and Coordination Polymers

Photoactive and Optoelectronic Properties of Triquinolin-8-yl Phosphate Complexes

Complexes of quinoline derivatives with various metals often exhibit interesting photoactive and optoelectronic properties. researchgate.nettandfonline.com These properties are tunable by modifying the substituents on the quinoline ring or by changing the metal center. researchgate.netacs.org

Iridium(III) complexes with quinoline derivatives have been shown to be efficient phosphorescent emitters, with emission wavelengths tunable from orange to red. acs.org These complexes have been used to fabricate polymer-based light-emitting diodes (PLEDs) with high external quantum efficiencies. acs.org The optoelectronic properties of organic light-emitting electrochemical cells (OLECs) based on ionic iridium complexes containing phenylquinoline have also been investigated. nih.gov Furthermore, copper(I) complexes with substituted quinoline ligands exhibit metal-to-ligand charge transfer (MLCT) bands and show solid-state emission with high quantum yields. researchgate.net Ruthenium(II) complexes of azo-8-hydroxyquinoline have been reported to induce DNA photonuclease activity upon light exposure, suggesting potential in photodynamic therapy. nih.gov

The introduction of a phosphate group, as in Triquinolin-8-yl phosphate, could further modulate the electronic structure and, consequently, the photoactive and optoelectronic properties of its metal complexes. This could lead to new materials for applications in organic electronics, such as OLEDs and solar cells. bohrium.comresearchgate.net

Interactive Table: Photophysical Properties of Selected Quinoline-based Metal Complexes

Future Research Directions and Challenges

Unexplored Synthetic Routes and Derivatization Strategies

The synthesis of the core Triquinolin-8-yl phosphate (B84403) structure and its subsequent derivatization are foundational to exploring its potential applications. While classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, have been foundational, they often involve harsh conditions. nih.gov Modern synthetic strategies, including multicomponent reactions (MCRs) and transition-metal-catalyzed C-H functionalization, offer more efficient and modular approaches to constructing complex quinoline-based structures. rsc.orgrsc.orgresearchgate.netnih.gov

Future synthetic efforts could focus on developing a convergent, one-pot synthesis of Triquinolin-8-yl phosphate from readily available precursors. A significant challenge lies in achieving regioselective control during the phosphorylation of a tris(8-hydroxyquinoline) precursor.

Further derivatization of the Triquinolin-8-yl phosphate scaffold is a crucial next step for tuning its properties. The functionalization of the quinoline rings at various positions can significantly impact the molecule's solubility, electronic properties, and coordination behavior. nih.gov The inherent steric hindrance and electronic nature of the C-8 position of quinoline present unique challenges to selective functionalization. rsc.org

| Potential Derivatization Strategy | Target Property Modification | Key Challenges |

| Halogenation at C-5 and C-7 | Electronic tuning, precursor for cross-coupling | Regioselectivity, managing reactivity |

| Suzuki or Stille cross-coupling | Introduction of aryl or alkyl groups | Catalyst selection, steric hindrance |

| Nitration followed by reduction | Introduction of amino groups for further functionalization | Harsh reaction conditions, regioselectivity |

| C-H activation/functionalization | Direct and atom-economical derivatization | Catalyst development, directing group strategy |

This table illustrates potential derivatization strategies for Triquinolin-8-yl phosphate, the properties that could be modified, and the associated synthetic challenges.

Novel Catalytic Transformations and Enantioselective Processes

The 8-hydroxyquinoline (B1678124) moiety is a well-established ligand in coordination chemistry and catalysis, known for its ability to form stable complexes with a variety of metal ions. scispace.commdpi.comscirp.org The Triquinolin-8-yl phosphate structure, with its multiple quinoline nitrogens and the phosphate oxygen atoms, presents a multidentate ligand environment that could be exploited in novel catalytic transformations. The development of chiral ligands containing quinoline motifs has been a significant area of research for asymmetric catalysis. researchgate.netthieme-connect.com

Future research could explore the use of metal complexes of Triquinolin-8-yl phosphate as catalysts for a range of organic transformations. The trinuclear nature of the ligand could facilitate cooperative catalysis or provide access to unique reactive intermediates. A major challenge will be the synthesis and characterization of well-defined metal complexes, given the potential for forming polymeric or oligomeric structures.

The development of chiral versions of Triquinolin-8-yl phosphate could open doors to enantioselective catalysis. This could be achieved by introducing chiral substituents on the quinoline rings or by resolving racemic mixtures of the final compound. asianpubs.org The application of such chiral catalysts in reactions like asymmetric hydrogenation, allylic alkylation, or cycloaddition would be a significant advancement. researchgate.netacs.org

| Potential Catalytic Application | Metal Ion | Target Reaction | Potential Advantages |

| Oxidation Catalysis | Copper(II), Manganese(II) | Oxidation of alcohols and hydrocarbons | Enhanced stability, potential for cooperative effects |

| Cross-Coupling Reactions | Palladium(II), Nickel(II) | Suzuki, Heck, Sonogashira couplings | Robust catalyst, potential for high turnover numbers |

| Asymmetric Hydrogenation | Rhodium(I), Ruthenium(II) | Reduction of prochiral olefins and ketones | High enantioselectivity through a well-defined chiral pocket |

| Lewis Acid Catalysis | Zinc(II), Scandium(III) | Diels-Alder, Friedel-Crafts reactions | Activation of substrates through multimetallic centers |

This interactive data table outlines potential catalytic applications for metal complexes of Triquinolin-8-yl phosphate, suggesting suitable metal ions, target reactions, and potential benefits.

Expansion into Bio-Inorganic and Advanced Chemical Biology Applications

Quinoline derivatives have a rich history in medicinal chemistry, with applications as antimalarial, anticancer, and antimicrobial agents. rsc.orgnih.govresearchgate.netresearchgate.net The metal-chelating properties of 8-hydroxyquinoline and its derivatives are often central to their biological activity. scirp.orgtandfonline.com Triquinolin-8-yl phosphate, as a potent metal chelator, could have interesting applications in bio-inorganic chemistry and chemical biology.

Future research could investigate the interaction of Triquinolin-8-yl phosphate and its metal complexes with biological targets such as DNA, proteins, and enzymes. researchgate.net The ability of this molecule to bind multiple metal ions could be harnessed for applications in areas such as ion sensing, targeted drug delivery, or as a therapeutic agent that disrupts metal homeostasis in pathogenic organisms. tandfonline.com A significant challenge will be to understand the speciation and stability of these complexes under physiological conditions.

Furthermore, the development of fluorescently labeled or functionalized derivatives of Triquinolin-8-yl phosphate could lead to new tools for chemical biology. These could be used as probes for imaging metal ions in living cells or for studying biological processes involving metal-dependent enzymes.

Development of Advanced Theoretical Models for Predictive Design

Computational chemistry and theoretical modeling have become indispensable tools in modern chemical research for predicting the properties and reactivity of new molecules. dergipark.org.tr For a complex molecule like Triquinolin-8-yl phosphate, computational studies can provide valuable insights into its structure, electronic properties, and interaction with metal ions.

Future research should focus on the development of accurate theoretical models for Triquinolin-8-yl phosphate and its derivatives. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the geometry, stability, and spectroscopic properties of the molecule and its metal complexes. dergipark.org.tr These computational studies can guide the rational design of new derivatives with tailored properties for specific applications. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov A key challenge will be the computational cost associated with accurately modeling such a large and flexible molecule, especially its interactions with solvent and biological macromolecules.

| Computational Method | Predicted Property | Application in Design |

| Density Functional Theory (DFT) | Ground state geometry, electronic structure, bond energies | Predicting stable conformations, understanding ligand-metal bonding |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Designing fluorescent probes and photosensitizers |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, interaction with solvent and biomolecules | Assessing stability in biological environments, predicting binding modes |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity | Guiding the design of more potent therapeutic agents |

This table summarizes the application of various computational methods for the predictive design of Triquinolin-8-yl phosphate derivatives.

Integration into Multicomponent Systems and Advanced Functional Materials

The unique structure of Triquinolin-8-yl phosphate, with its potential for forming well-defined three-dimensional structures through metal coordination, makes it an attractive building block for the construction of multicomponent systems and advanced functional materials. 8-Hydroxyquinoline derivatives are known to be useful in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors. scispace.comresearchgate.netrroij.com

Future research could explore the incorporation of Triquinolin-8-yl phosphate into metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. The trigonal symmetry of the molecule could be exploited to create porous materials with potential applications in gas storage, separation, and catalysis. The challenge will be to control the self-assembly process to obtain crystalline materials with desired topologies and properties.